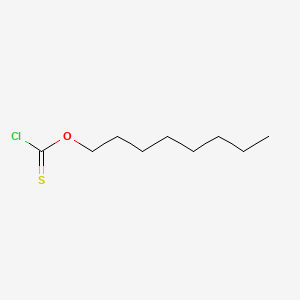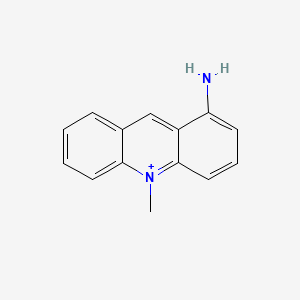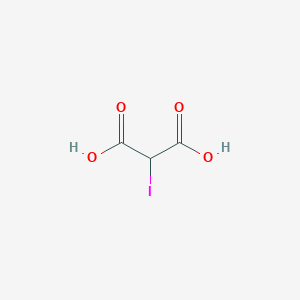
Iodomalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomalonic acid is an organoiodine compound derived from malonic acid. It is characterized by the presence of an iodine atom attached to the malonic acid backbone. This compound is of significant interest in various chemical reactions, particularly in oscillating reactions like the Briggs-Rauscher reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomalonic acid can be synthesized through the iodination of malonic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination of malonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Iodomalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithis compound and other oxidation products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium iodate.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dithis compound and oxalic acid are major products formed during the oxidation of this compound.
Substitution: Depending on the substituent, various substituted malonic acids can be formed.
Scientific Research Applications
Iodomalonic acid has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, the study of this compound and its derivatives can provide insights into iodine metabolism and potential therapeutic uses.
Mechanism of Action
The mechanism of action of iodomalonic acid in chemical reactions involves its role as a substrate in oxidation and substitution reactions. In the Briggs-Rauscher reaction, this compound undergoes periodic oxidation and reduction, contributing to the oscillatory behavior of the system. The iodine atom in this compound plays a crucial role in these redox processes, facilitating the transition between different oxidation states .
Comparison with Similar Compounds
Malonic Acid: The parent compound of iodomalonic acid, lacking the iodine atom.
Dithis compound: A derivative with two iodine atoms attached to the malonic acid backbone.
Methylmalonic Acid: A similar compound with a methyl group instead of an iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. Its role in oscillating reactions, particularly the Briggs-Rauscher reaction, highlights its importance in studying complex chemical systems and reaction mechanisms .
Properties
CAS No. |
84695-78-3 |
|---|---|
Molecular Formula |
C3H3IO4 |
Molecular Weight |
229.96 g/mol |
IUPAC Name |
2-iodopropanedioic acid |
InChI |
InChI=1S/C3H3IO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) |
InChI Key |
KPPZMQVVJYLLJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
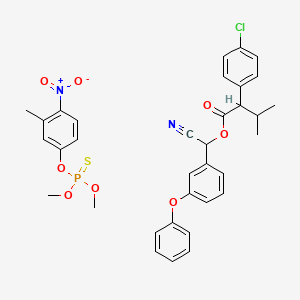
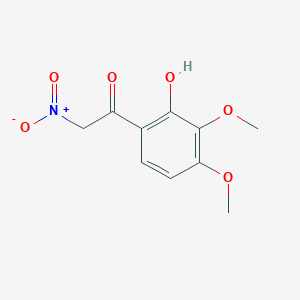
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
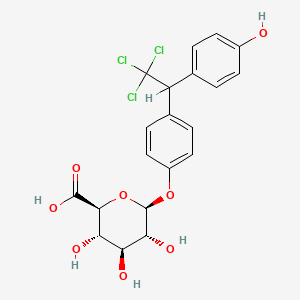
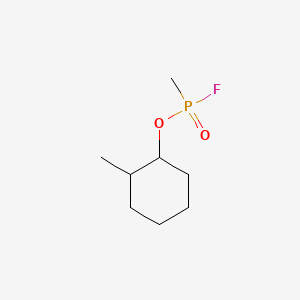
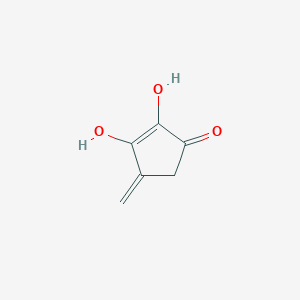
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
